(2R)-1-amino-3-methoxypropan-2-ol

Description

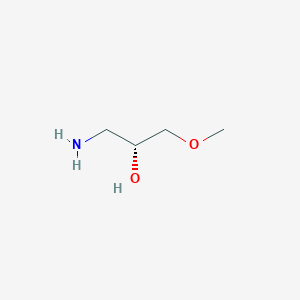

(2R)-1-Amino-3-methoxypropan-2-ol is a chiral secondary alcohol featuring a methoxy group at position 3 and an amino group at position 1 of the propane backbone. Its stereospecific (2R) configuration distinguishes it from racemic or (2S) isomers, which may exhibit divergent biological or chemical properties.

Properties

IUPAC Name |

(2R)-1-amino-3-methoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSWHVZEQHESIJ-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174289-21-4 | |

| Record name | (2R)-1-amino-3-methoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Epoxides: One common method involves the reduction of epoxides using amines. For instance, the reaction of ®-glycidol with methanol and ammonia under catalytic hydrogenation conditions can yield (2R)-1-amino-3-methoxypropan-2-ol.

Amination of Alcohols: Another method includes the direct amination of 3-methoxypropan-2-ol using ammonia or primary amines in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum.

High-Pressure Reactors: To facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-1-amino-3-methoxypropan-2-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler alcohols or amines.

Substitution: The amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Simpler alcohols or amines.

Substitution Products: Various substituted amino alcohols.

Scientific Research Applications

Chemistry:

Chiral Building Block: Used in the synthesis of chiral compounds and as a resolving agent for racemic mixtures.

Biology:

Enzyme Inhibitors: Acts as a precursor for the synthesis of enzyme inhibitors that target specific biological pathways.

Medicine:

Pharmaceutical Intermediates: Used in the synthesis of drugs, particularly those targeting neurological and cardiovascular systems.

Industry:

Materials Science: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Interaction: (2R)-1-amino-3-methoxypropan-2-ol interacts with enzymes by mimicking natural substrates, thereby inhibiting or modifying enzyme activity.

Signal Transduction: It can affect signal transduction pathways by altering the activity of key enzymes involved in these processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

The compound’s core structure aligns with propanolamine derivatives, which are characterized by a propane chain bearing hydroxyl, amino, and ether groups. Below is a comparative analysis with structurally related compounds:

Observations:

- Stereochemistry: The (2R) configuration may confer enantioselective binding to adrenoceptors compared to racemic mixtures (e.g., Imp. E and F) .

Receptor Binding and Activity:

- Compounds: Exhibited α₁-, α₂-, and β₁-adrenoceptor binding, with antiarrhythmic and hypotensive effects. The indole substituents likely enhance receptor interaction .

- Imp. E and F (EP): As impurities in β-blocker synthesis (e.g., propranolol derivatives), their phenoxy groups mimic adrenoceptor antagonists but lack therapeutic efficacy due to racemic forms .

- This compound: Hypothetically, its simpler structure may result in weaker adrenoceptor affinity compared to indole-containing analogs. However, the (2R) configuration could improve target specificity.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

(2R)-1-amino-3-methoxypropan-2-ol, also referred to as (S)-1-methoxypropan-2-amine, is a chiral amine with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula: C₄H₁₁NO₂

- Molecular Weight: 87.14 g/mol

- Physical State: Colorless liquid at room temperature

- Solubility: Soluble in water and organic solvents due to its polar amine group

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its chiral configuration allows it to fit into active sites of these molecular targets, modulating biochemical pathways. The compound can act as either an agonist or antagonist depending on the target, influencing various physiological effects.

Key Mechanisms:

- Enzyme Interaction: Acts as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

- Receptor Modulation: Binds to receptor sites, altering their activity and affecting physiological responses.

Biological Activities

-

Anti-inflammatory Properties

- Derivatives of this compound have demonstrated anti-inflammatory effects. A study indicated that a phenylpropanoid compound derived from this amine significantly inhibited nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells, suggesting therapeutic potential in inflammatory diseases .

-

Anticancer Activity

- Research has shown that this compound exhibits anticancer properties against various human cell lines, including MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma). The compound was evaluated using MTT assays, demonstrating strong inhibition of cell proliferation and inducing autophagic cell death in treated cells .

-

Enzymatic Synthesis Applications

- The compound is utilized in biocatalytic methods for synthesizing chiral amines. Transaminases have been employed to convert ketones into chiral amines with high enantioselectivity, achieving conversions up to 97% under optimized conditions .

Case Study 1: Enzymatic Production

A study showcased the semi-preparative synthesis of (S)-1-methoxypropan-2-amine using native amine dehydrogenases. Optimized reaction conditions achieved high yields and enantioselectivity, highlighting the compound's potential in pharmaceutical synthesis .

Case Study 2: In Vitro Anticancer Evaluation

In vitro studies evaluated the anticancer activity of this compound against several cancer cell lines. The results indicated significant cytotoxicity and the induction of apoptosis through oxidative stress mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chiral amine with methoxy group | Anti-inflammatory, anticancer |

| (1R,2R)-2-Amino-3-methoxyphenyl | Chiral configuration with phenyl ring | Enzyme inhibition |

| (1S,2S)-1-(4-hydroxyphenyl) | Hydroxy-substituted amine | Potential neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.